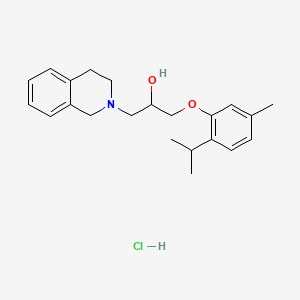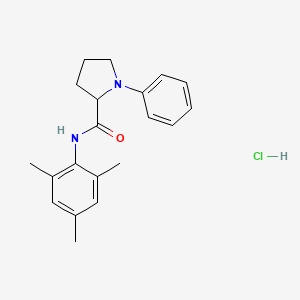
N-mesityl-1-phenylprolinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-1-phenylprolinamide hydrochloride, also known as MES-PRO, is a small molecule organic compound that has gained significant attention in the field of scientific research. It is a chiral proline derivative that has been widely utilized as a catalyst in various organic reactions due to its high efficiency and selectivity.
Aplicaciones Científicas De Investigación
N-mesityl-1-phenylprolinamide hydrochloride has been extensively utilized as a catalyst in various organic reactions such as asymmetric aldol reactions, Michael additions, and Mannich reactions. It has been reported to exhibit high enantioselectivity and excellent catalytic activity in these reactions. Furthermore, it has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-mesityl-1-phenylprolinamide hydrochloride involves the formation of a chiral complex between the catalyst and the substrate. The complex undergoes a series of reactions, leading to the formation of the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-mesityl-1-phenylprolinamide hydrochloride. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and viable option for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-mesityl-1-phenylprolinamide hydrochloride as a catalyst in lab experiments include its high efficiency, excellent selectivity, and ease of synthesis. However, one of the limitations is that it is relatively expensive compared to other catalysts. Additionally, it may not be suitable for certain reactions due to its specific stereochemistry requirements.
Direcciones Futuras
There are several future directions for the use of N-mesityl-1-phenylprolinamide hydrochloride in scientific research. One potential area is the development of new synthetic routes utilizing this catalyst. Additionally, it could be used in the synthesis of new pharmaceuticals and natural products. Furthermore, there is potential for the development of new applications in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, N-mesityl-1-phenylprolinamide hydrochloride is a highly efficient and selective catalyst that has been widely utilized in various organic reactions. Its mechanism of action involves the formation of a chiral complex, leading to the formation of the desired product with high enantioselectivity. While there are limitations to its use, it has significant potential for future applications in scientific research.
Métodos De Síntesis
The synthesis of N-mesityl-1-phenylprolinamide hydrochloride involves the reaction of mesitylene, proline, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)18-10-7-11-22(18)17-8-5-4-6-9-17;/h4-6,8-9,12-13,18H,7,10-11H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOUGYIVJVVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C3=CC=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5175888.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175889.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)

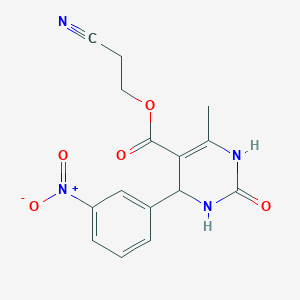
![1-(2-cyclohexylethyl)-N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5175931.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)

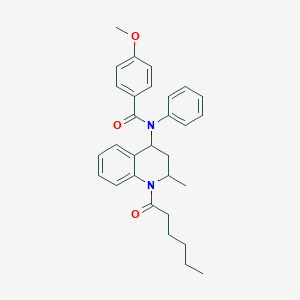
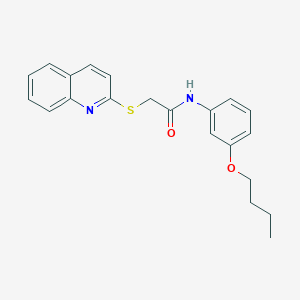
![methyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B5175964.png)
![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5175975.png)

